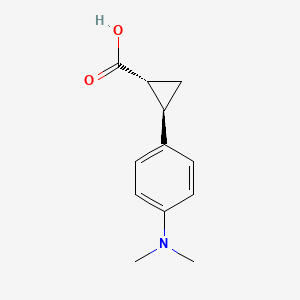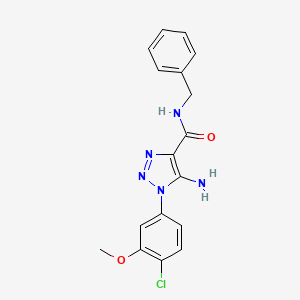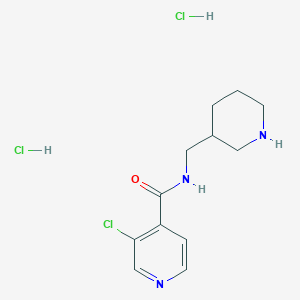![molecular formula C20H18N4 B2932465 N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline CAS No. 1797943-90-8](/img/structure/B2932465.png)
N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline is a novel compound with potential applications in scientific research. This compound is a member of the family of N-cyanoanilines, which have been found to exhibit a range of biological activities. In
Mecanismo De Acción
The mechanism of action of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline is not fully understood. However, it has been proposed that this compound may act by inhibiting the activity of certain enzymes, such as cholinesterase and tyrosinase. Additionally, this compound may act as a fluorescent probe for the detection of zinc ions in biological systems.
Biochemical and Physiological Effects:
This compound has been found to exhibit inhibitory activity against cholinesterase and tyrosinase. Cholinesterase is an enzyme that breaks down the neurotransmitter acetylcholine, and inhibition of this enzyme can lead to increased levels of acetylcholine in the brain. Tyrosinase is an enzyme involved in the production of melanin, and inhibition of this enzyme can lead to decreased melanin production. Additionally, this compound has been found to exhibit antitumor activity against human leukemia cells.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One advantage of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline is its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound has been found to exhibit inhibitory activity against cholinesterase and tyrosinase, which may be useful in the development of new drugs for the treatment of Alzheimer's disease and skin disorders, respectively. However, a limitation of this compound is that its mechanism of action is not fully understood, which may make it difficult to develop drugs based on this compound.
Direcciones Futuras
For research on N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline include further studies on its mechanism of action, as well as its potential use as a fluorescent probe for the detection of zinc ions in biological systems. Additionally, this compound may be studied for its potential use in the development of new drugs for the treatment of Alzheimer's disease and skin disorders. Finally, further studies on the antitumor activity of this compound may lead to the development of new cancer therapies.
Métodos De Síntesis
The synthesis of N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline can be achieved through a multi-step process. The first step involves the reaction of aniline with acetic anhydride to form N-phenylacetanilide. This intermediate is then reacted with cyclopentadiene in the presence of an acid catalyst to form 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole. The final step involves the reaction of 1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazole with cyanogen bromide and aniline to yield this compound.
Aplicaciones Científicas De Investigación
N-cyano-N-({1-phenyl-1H,4H,5H,6H-cyclopenta[c]pyrazol-3-yl}methyl)aniline has potential applications in scientific research. It has been found to exhibit inhibitory activity against certain enzymes, including cholinesterase and tyrosinase. This compound has also been found to exhibit antitumor activity against human leukemia cells. Additionally, this compound has been studied for its potential use as a fluorescent probe for the detection of zinc ions in biological systems.
Propiedades
IUPAC Name |
phenyl-[(1-phenyl-5,6-dihydro-4H-cyclopenta[c]pyrazol-3-yl)methyl]cyanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H18N4/c21-15-23(16-8-3-1-4-9-16)14-19-18-12-7-13-20(18)24(22-19)17-10-5-2-6-11-17/h1-6,8-11H,7,12-14H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GPRSDOSAUXICHV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC2=C(C1)N(N=C2CN(C#N)C3=CC=CC=C3)C4=CC=CC=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H18N4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


![Isoquinolin-1-yl-[4-(5,6,7,8-tetrahydrocinnolin-3-yloxymethyl)piperidin-1-yl]methanone](/img/structure/B2932384.png)


![2-Ethyl-6-(4-fluorophenyl)-4-methyl-7-phenylpurino[7,8-a]imidazole-1,3-dione](/img/structure/B2932389.png)

![2-[5-(3-chloro-4-fluorophenyl)-4,6-dioxo-4,5,6,6a-tetrahydropyrrolo[3,4-d][1,2,3]triazol-1(3aH)-yl]-N-(4-fluorophenyl)acetamide](/img/structure/B2932392.png)
![2,4-dichloro-N-[5-(2-methylphenyl)-1,3,4-thiadiazol-2-yl]benzamide](/img/structure/B2932395.png)
![1-((1R,5S)-8-azabicyclo[3.2.1]oct-2-en-8-yl)-2-(4-(isopropylthio)phenyl)ethanone](/img/structure/B2932396.png)
![2-[1-[(4-bromophenyl)methyl]indol-3-yl]sulfanyl-N-(5-ethylsulfanyl-1,3,4-thiadiazol-2-yl)acetamide](/img/structure/B2932397.png)
![2-(4-(Benzo[d]thiazol-2-yl)piperazin-1-yl)-4-bromobenzo[d]thiazole](/img/structure/B2932399.png)
![Sodium 1-cyclobutyl-4-fluoro-1H-benzo[d]imidazole-2-carboxylate](/img/structure/B2932400.png)
![N-(benzo[d][1,3]dioxol-5-yl)-2-((6-(indolin-1-ylmethyl)-4-oxo-4H-pyran-3-yl)oxy)acetamide](/img/structure/B2932402.png)
